

An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-4-methylpentanoic acid

Cat. No.: B152232

[Get Quote](#)

Foreword

This technical guide provides a comprehensive overview of **(R)-2-(aminomethyl)-4-methylpentanoic acid** (CAS Number: 210345-89-4), a chiral β -amino acid of significant interest to researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties, stereoselective synthesis, analytical methodologies, and the established and putative biological activities of this molecule. The content herein is curated to not only present factual data but also to offer insights into the practical considerations and scientific rationale that underpin its study and application.

Introduction and Chemical Identity

(R)-2-(Aminomethyl)-4-methylpentanoic acid, also known as (R)- β -homoleucine, is a non-proteinogenic β -amino acid. Its structure is analogous to the proteinogenic α -amino acid L-leucine, with an additional methylene group in the backbone, classifying it as a β -amino acid. This structural modification has profound implications for its chemical and biological properties, rendering it a valuable building block in medicinal chemistry and a probe for studying biological systems.

The chirality at the C2 position is a critical determinant of its biological activity. This guide will focus specifically on the (R)-enantiomer.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	210345-89-4	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₅ NO ₂	[1] [2]
Molecular Weight	145.20 g/mol	[2] [5] [6] [7]
IUPAC Name	(2R)-2-(Aminomethyl)-4-methylpentanoic acid	N/A
Synonyms	(R)-β-Homoleucine, (R)-3-Amino-5-methylhexanoic acid	[7] [8]
Appearance	Off-white to white powder	[8]
Storage Conditions	Store long-term in a cool, dry place; 2-8 °C away from light is recommended for the HCl salt.	[1] [8]
Purity (Typical)	≥97%	[1]

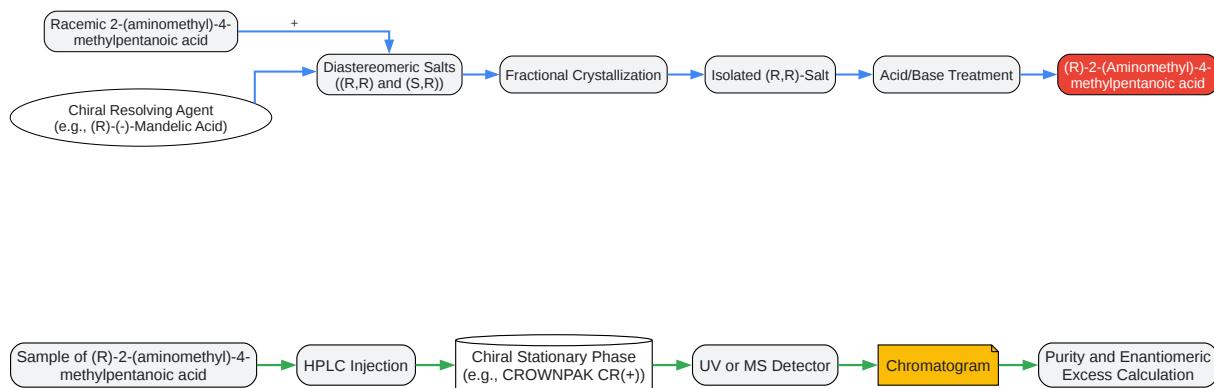
Synthesis and Chiral Resolution

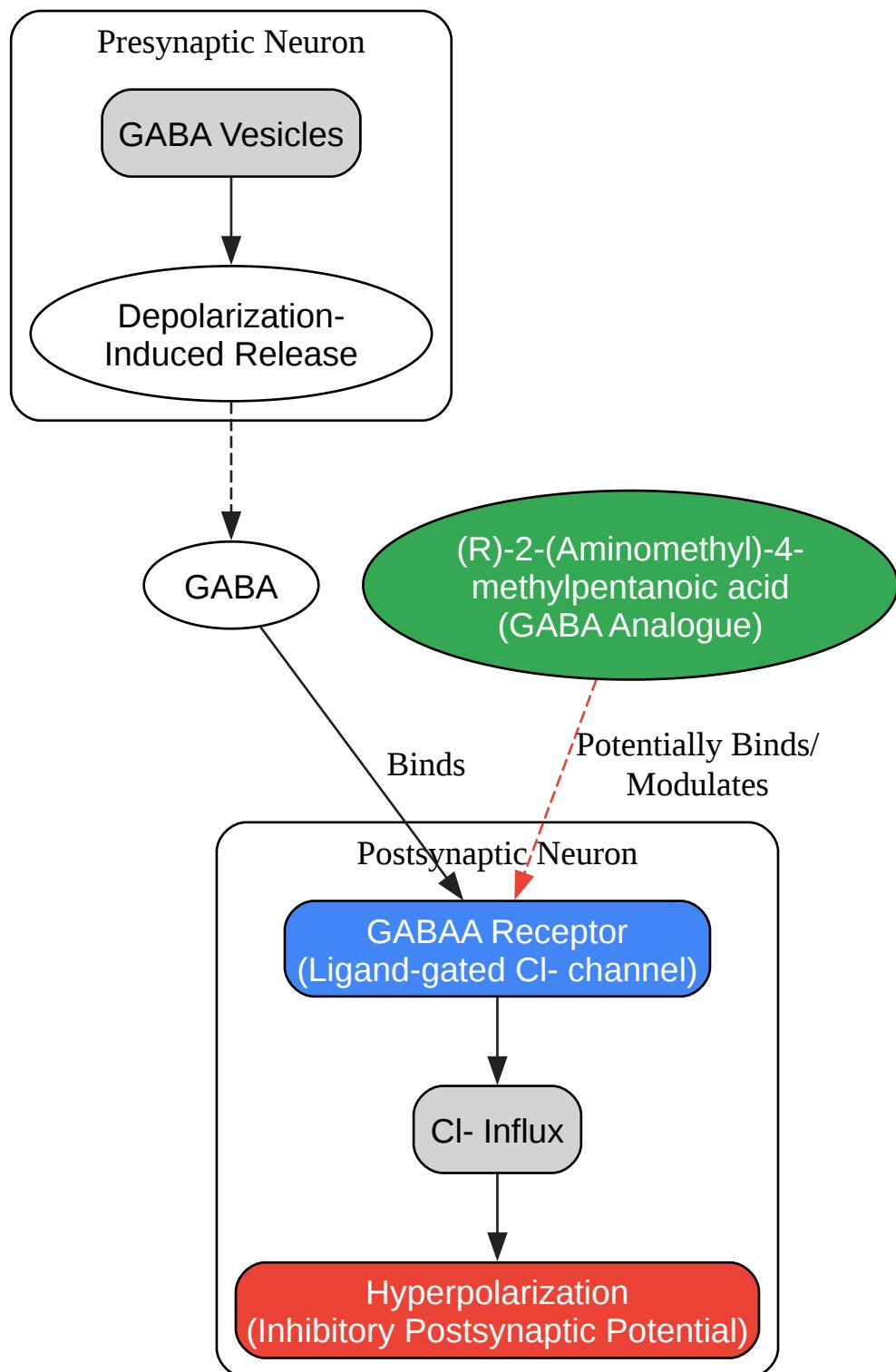
The stereoselective synthesis of **(R)-2-(aminomethyl)-4-methylpentanoic acid** is a key challenge and a critical aspect of its application. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers the most efficient route to the enantiomerically pure compound. Several methods for the asymmetric synthesis of β-amino acids have been developed, including:

- Homologation of α-Amino Acids: This strategy involves the extension of the carbon chain of a readily available chiral α-amino acid precursor, such as L-leucine. The Arndt-Eistert homologation is a classic example of such a transformation[\[1\]](#).


- Mannich-type Reactions: The asymmetric Mannich reaction, involving the addition of an enolate to a chiral imine or the use of a chiral catalyst, is a powerful tool for the synthesis of β -amino acids[9].
- Enzymatic Kinetic Resolution: Enzymes, such as lipases or proteases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer[10].


A plausible asymmetric synthesis route is conceptually similar to the synthesis of pregabalin, a well-known GABA analog[9][11].

Chiral Resolution of Racemic 2-(Aminomethyl)-4-methylpentanoic Acid

In cases where asymmetric synthesis is not feasible, chiral resolution of the racemic mixture is a viable alternative[12][13]. This technique relies on the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization.

Workflow for Chiral Resolution:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. thieme-connect.com [thieme-connect.com]
- 2. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. "Enantioselective synthesis of β -amino acid derivatives using amidine- β " by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. DL-beta-Homoleucine | C7H15NO2 | CID 2733735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. beta-Homoleucine | C7H15NO2 | CID 52940098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. β -Homoleucine - Wikipedia [en.wikipedia.org]
- 9. Synthesis of (+/-)-Pregabalin and its novel lipophilic β -alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric synthesis of 2,3-methanoleucine stereoisomers from common intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β -Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152232#r-2-aminomethyl-4-methylpentanoic-acid-cas-number-210345-89-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com